molecular formula C12H12N2O3 B5524083 N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide

N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide

Cat. No. B5524083
M. Wt: 232.23 g/mol
InChI Key: AQJISUKURKPYBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including those structurally related to N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide, often involves efficient and regioselective protocols. For instance, a three-component synthesis of α,β-unsaturated isoxazol-5(4H)-ones has been reported, utilizing N-bromosuccinimide (NBS) to promote the reaction under mild conditions, yielding good to high yields (Kiyani et al., 2015). Similarly, efficient synthesis approaches for 5-hydroxy-2-isoxazolines have been developed, serving as versatile synthons for further chemical modifications (Tang et al., 2010).

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide, has been extensively studied using spectroscopic methods and computational chemistry. For example, density functional theory (DFT) has been employed to predict geometrical properties and vibrational wavenumbers, indicating that DFT methods can satisfactorily predict vibrational frequencies and structural data of isoxazole derivatives (Kiyani et al., 2015).

Chemical Reactions and Properties

Isoxazole derivatives undergo various chemical reactions, highlighting their reactivity and the potential for diverse chemical modifications. Chemical oxidation studies have shown that isoxazole compounds can be oxidized at different sites, leading to various products without cleavage of the isoxazole ring (Adolphe-Pierre et al., 1998). These reactions underline the chemical versatility of isoxazole compounds.

Scientific Research Applications

Antimycotic Activity

N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide derivatives have been explored for their antimycotic potential. Research conducted by Daidone et al. (1988) synthesized novel phenoxyacetamides and tested them against Candida albicans and Cryptococcus neoformans. The study found that the presence of two amidic groups usually enhances the antimycotic activity of these compounds. This suggests potential applications of N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide derivatives in developing treatments for fungal infections (Daidone et al., 1988).

Hypolipidemic Activity

Another study by Mokale et al. (2014) evaluated the hypolipidemic activity of a series of 2-methyl-2-(substituted phenyl isoxazol)phenoxyacetic acid derivatives in rats. The research demonstrated that certain derivatives, specifically compounds 5a, 5d, and 5g, showed a significant decrease in serum total cholesterol, triglycerides, LDL, and VLDL levels, along with an increase in serum HDL levels. These results were comparable to those obtained with the standard drug Fenofibrate. This study indicates the potential of N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide derivatives in the management of hyperlipidemia and associated cardiovascular diseases (Mokale et al., 2014).

Synthesis and Biological Activity

Research on the synthesis and biological activity of novel isoxazolyl compounds, including derivatives of N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide, has shown varied biological activities. Rajanarendar et al. (2012) synthesized isoxazolyl pyrimido[4,5-b]quinolines and isoxazolyl chromeno[2,3-d]pyrimidin-4-ones and evaluated them for their antimicrobial, anti-inflammatory, and analgesic activities. Certain compounds exhibited significant antimicrobial activity, potent anti-inflammatory, and analgesic activities, highlighting the therapeutic potential of these derivatives (Rajanarendar et al., 2012).

Palladium-Catalyzed Synthesis

The palladium-catalyzed synthesis of benzisoxazoles from N-phenoxyacetamides, including N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide, has been reported by Duan et al. (2014). This methodology involves activating the C–H bonds ortho to phenol-derived O–N bonds and has been successfully applied to the synthesis of active pharmaceutical intermediates. This demonstrates the utility of N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide derivatives in the synthesis of complex organic molecules, which could have various pharmaceutical applications (Duan et al., 2014).

Allosteric Modifiers of Hemoglobin

Randad et al. (1991) explored the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, including derivatives of N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide. These compounds were found to significantly decrease the oxygen affinity of human hemoglobin A, suggesting potential applications in clinical or biological areas requiring a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and substitutes. This research opens avenues for the use of N-(5-methyl-3-isoxazolyl)-2-phenoxyacetamide derivatives in medical applications related to oxygen transport and delivery (Randad et al., 1991).

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-9-7-11(14-17-9)13-12(15)8-16-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJISUKURKPYBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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